molecular formula C22H21FN2O3S2 B4331509 ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE

ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE

Cat. No.: B4331509
M. Wt: 444.5 g/mol
InChI Key: ZNMSKFMUKMLPJI-UHFFFAOYSA-N
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Description

Ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE typically involves multiple steps. One common route includes the formation of the thiazole ring, followed by the introduction of the fluorophenyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Scientific Research Applications

Ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-methylbenzoate: This compound shares the benzoate ester and amino group but lacks the thiazole ring and fluorophenyl group.

    Ethyl (4-fluorobenzoyl)acetate: This compound contains the fluorophenyl group but has a different ester and lacks the thiazole ring.

Uniqueness

Ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate is unique due to its combination of a thiazole ring, fluorophenyl group, and benzoate ester. This unique structure may confer specific properties, such as enhanced bioactivity or stability, making it valuable for various applications.

Properties

IUPAC Name

ethyl 3-[[[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]methyl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S2/c1-3-28-21(27)16-5-4-14(2)17(10-16)11-24-20(26)13-30-22-25-19(12-29-22)15-6-8-18(23)9-7-15/h4-10,12H,3,11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMSKFMUKMLPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE
Reactant of Route 2
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ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE
Reactant of Route 3
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ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE
Reactant of Route 4
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ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE
Reactant of Route 5
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ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE

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